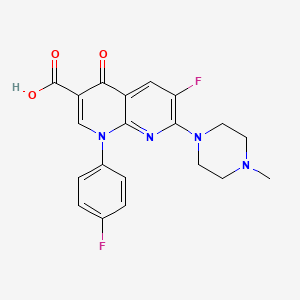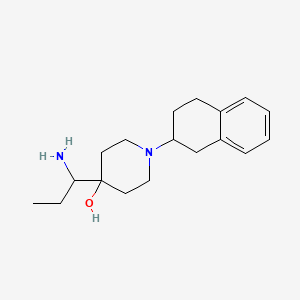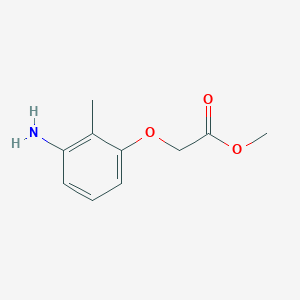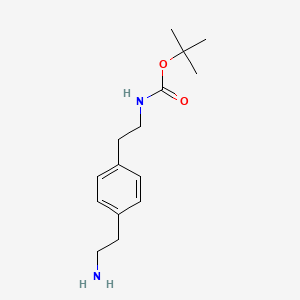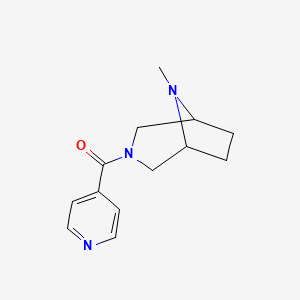![molecular formula C24H30N2O2 B13941321 Benzamide, N-[4-(1-benzoyl-3-piperidinyl)butyl]-N-methyl- CAS No. 63867-61-8](/img/structure/B13941321.png)
Benzamide, N-[4-(1-benzoyl-3-piperidinyl)butyl]-N-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N-[4-(1-benzoyl-3-piperidinyl)butyl]-N-methyl- is a complex organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their diverse applications in pharmaceuticals, agriculture, and chemical industries. This particular compound is characterized by its unique structure, which includes a benzoyl group attached to a piperidine ring, further connected to a butyl chain and a methyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[4-(1-benzoyl-3-piperidinyl)butyl]-N-methyl- typically involves the condensation of benzoic acid derivatives with amines. One common method includes the use of ultrasonic irradiation in the presence of Lewis acidic ionic liquids immobilized on diatomite earth . This method is favored for its efficiency and eco-friendliness.
Industrial Production Methods
Industrial production of this compound often employs high-temperature reactions between carboxylic acids and amines. The use of catalysts such as diatomite earth@IL/ZrCl4 under ultrasonic irradiation has been reported to enhance the yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, N-[4-(1-benzoyl-3-piperidinyl)butyl]-N-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the benzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides or piperidines.
Applications De Recherche Scientifique
Benzamide, N-[4-(1-benzoyl-3-piperidinyl)butyl]-N-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential effects on cellular pathways and gene expression.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzamide, N-[4-(1-benzoyl-3-piperidinyl)butyl]-N-methyl- involves its interaction with specific molecular targets and pathways. It has been shown to activate hypoxia-inducible factor 1 (HIF-1) pathways, leading to the expression of genes involved in cellular adaptation to hypoxia . This activation can result in various cellular responses, including apoptosis and cell cycle arrest.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethenzamide
- Salicylamide
- Procainamide
- Moclobemide
- Metoclopramide
Uniqueness
What sets Benzamide, N-[4-(1-benzoyl-3-piperidinyl)butyl]-N-methyl- apart from other benzamides is its specific structure, which allows it to interact uniquely with molecular targets such as HIF-1. This unique interaction profile makes it a valuable compound for research in hypoxia-related cellular processes and potential therapeutic applications .
Propriétés
Numéro CAS |
63867-61-8 |
|---|---|
Formule moléculaire |
C24H30N2O2 |
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
N-[4-(1-benzoylpiperidin-3-yl)butyl]-N-methylbenzamide |
InChI |
InChI=1S/C24H30N2O2/c1-25(23(27)21-13-4-2-5-14-21)17-9-8-11-20-12-10-18-26(19-20)24(28)22-15-6-3-7-16-22/h2-7,13-16,20H,8-12,17-19H2,1H3 |
Clé InChI |
MXYRXKMNKUEGMW-UHFFFAOYSA-N |
SMILES canonique |
CN(CCCCC1CCCN(C1)C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


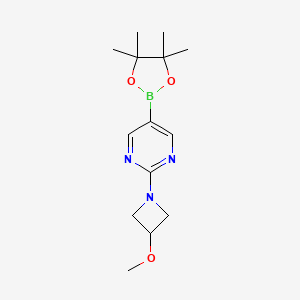
![4-Methyl-N-[3-(oxan-2-yl)propyl]benzene-1-sulfonamide](/img/structure/B13941255.png)
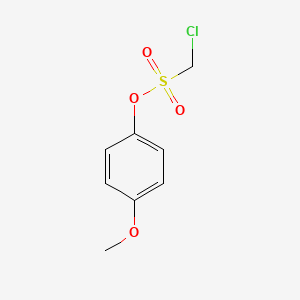
![1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 1-oxo-, butyl ester](/img/structure/B13941259.png)
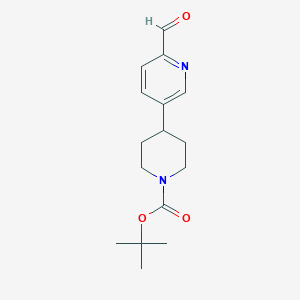
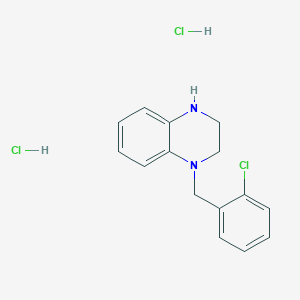
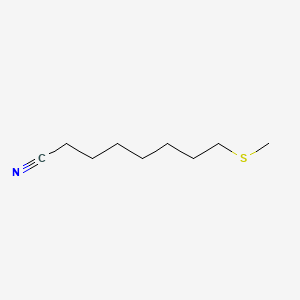
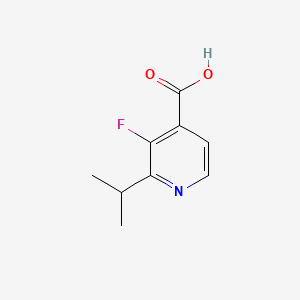
![Octahydropyrido[1,2-a]azepin-9(6h)-one](/img/structure/B13941288.png)
